![molecular formula C11H13ClN2O5S B14474753 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine CAS No. 69709-37-1](/img/structure/B14474753.png)
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 5-chloro-2-nitrophenyl group and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with morpholine in the presence of a base, followed by the introduction of a methanesulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(5-Bromo-2-nitrophenyl)methanesulfonyl]morpholine
- 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]piperidine
- 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]thiomorpholine
Uniqueness
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
69709-37-1 |
|---|---|
Molekularformel |
C11H13ClN2O5S |
Molekulargewicht |
320.75 g/mol |
IUPAC-Name |
4-[(5-chloro-2-nitrophenyl)methylsulfonyl]morpholine |
InChI |
InChI=1S/C11H13ClN2O5S/c12-10-1-2-11(14(15)16)9(7-10)8-20(17,18)13-3-5-19-6-4-13/h1-2,7H,3-6,8H2 |
InChI-Schlüssel |
HYEQWLRXSTVFON-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


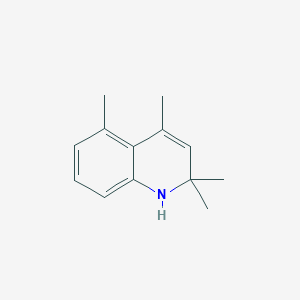

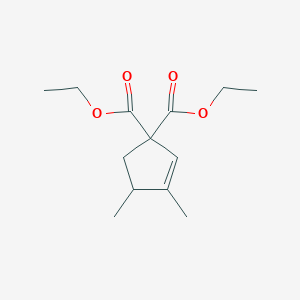
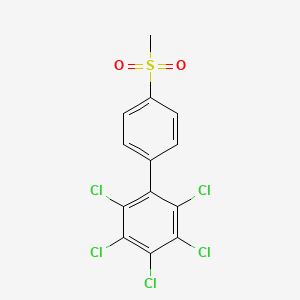
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

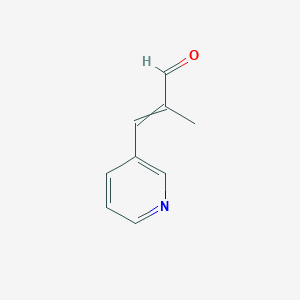
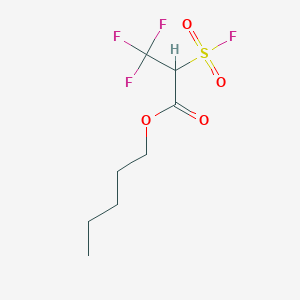

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
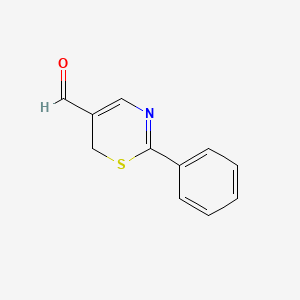
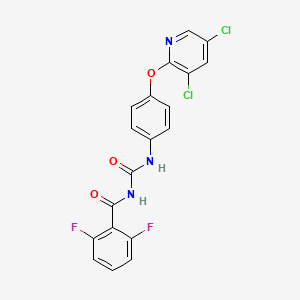
![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)

